molecular formula C8H11N3O3S B12936798 trans-2'-Deoxy-3'-oxa-4'-thiocytidine (Apricitabine)

trans-2'-Deoxy-3'-oxa-4'-thiocytidine (Apricitabine)

Cat. No.: B12936798
M. Wt: 229.26 g/mol
InChI Key: RYMCFYKJDVMSIR-NKWVEPMBSA-N
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Description

rel-4-Amino-1-((2R,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidin-2(1H)-one: is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-4-Amino-1-((2R,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidin-2(1H)-one typically involves the following steps:

    Formation of the Oxathiolane Ring: This step involves the reaction of a suitable diol with a thiol to form the oxathiolane ring.

    Attachment of the Pyrimidine Base: The pyrimidine base is then attached to the oxathiolane ring through a glycosylation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

rel-4-Amino-1-((2R,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidin-2(1H)-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to modify the oxathiolane ring or the pyrimidine base.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions may produce various functionalized analogs.

Scientific Research Applications

rel-4-Amino-1-((2R,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidin-2(1H)-one: has several scientific research applications, including:

    Antiviral Research: As a nucleoside analog, it can inhibit viral replication by incorporating into viral DNA or RNA.

    Cancer Research: It can act as an antimetabolite, interfering with DNA synthesis in rapidly dividing cancer cells.

    Biochemical Studies: It is used to study enzyme-substrate interactions and nucleic acid metabolism.

Mechanism of Action

The mechanism of action of rel-4-Amino-1-((2R,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidin-2(1H)-one involves its incorporation into nucleic acids. This incorporation can lead to chain termination or faulty base pairing, ultimately inhibiting DNA or RNA synthesis. The compound targets viral polymerases or cellular enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Zidovudine: Another nucleoside analog used in antiviral therapy.

    Gemcitabine: A nucleoside analog used in cancer treatment.

    Lamivudine: A nucleoside analog with antiviral properties.

Uniqueness

rel-4-Amino-1-((2R,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidin-2(1H)-one: is unique due to its specific oxathiolane ring structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nucleoside analogs.

Properties

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

IUPAC Name

4-amino-1-[(2R,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1

InChI Key

RYMCFYKJDVMSIR-NKWVEPMBSA-N

Isomeric SMILES

C1[C@H](S[C@@H](O1)CO)N2C=CC(=NC2=O)N

Canonical SMILES

C1C(SC(O1)CO)N2C=CC(=NC2=O)N

Origin of Product

United States

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